4-(Hydrazinylmethyl)benzene-1,2-diol

CAS No.: 805179-71-9

Cat. No.: VC8001400

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 805179-71-9 |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 |

| IUPAC Name | 4-(hydrazinylmethyl)benzene-1,2-diol |

| Standard InChI | InChI=1S/C7H10N2O2/c8-9-4-5-1-2-6(10)7(11)3-5/h1-3,9-11H,4,8H2 |

| Standard InChI Key | YBZZYXXVWMEBOA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CNN)O)O |

| Canonical SMILES | C1=CC(=C(C=C1CNN)O)O |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

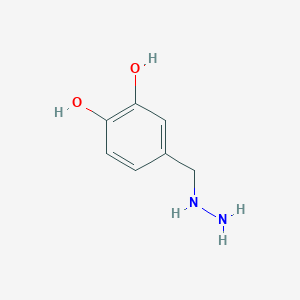

The compound is formally named 4-(hydrazinylmethyl)benzene-1,2-diol under IUPAC conventions, reflecting a benzene ring substituted with hydroxyl groups at positions 1 and 2 and a hydrazinylmethyl group (-CH₂-NH-NH₂) at position 4 . Its molecular formula is C₇H₁₀N₂O₂, with a molar mass of 154.17 g/mol and an exact mass of 154.074227566 Da .

Stereochemical and Conformational Properties

The molecule lacks chiral centers but exhibits rotational flexibility around the C-N bonds in the hydrazine moiety. Density functional theory (DFT) calculations predict a planar aromatic ring with the hydrazine group adopting a gauche conformation relative to the catechol hydroxyls .

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| XLogP3 | -0.4 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Table 1: Computed molecular properties derived from PubChem data .

Synthesis and Isolation

Reported Synthetic Routes

While detailed synthetic protocols remain scarce in open literature, retrosynthetic analysis suggests feasible pathways:

-

Mannich Reaction: Condensation of catechol, formaldehyde, and hydrazine under acidic conditions could yield the target compound via nucleophilic addition .

-

Reductive Amination: Reduction of a Schiff base formed between 4-formylcatechol and hydrazine, though this route risks over-reduction of the aromatic system .

Purification Challenges

The compound’s polarity (XLogP3 = -0.4) necessitates reversed-phase chromatography for purification, with mass spectrometry (m/z 154.07 [M+H]⁺) aiding in identification .

Physicochemical Characterization

Spectral Data

-

Infrared Spectroscopy: Strong absorptions at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1250 cm⁻¹ (C-O phenolic) .

-

NMR (Predicted):

Solubility and Stability

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at position 5, yielding derivatives like 5-nitro-4-(hydrazinylmethyl)benzene-1,2-diol. Halogenation is sterically hindered by the ortho-dihydroxy groups .

Hydrazine Reactivity

The terminal NH₂ group participates in:

-

Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones, useful for metal chelation.

-

Oxidation: Converts to diazeniumdiolates (NONOates) under controlled oxidative conditions, releasing nitric oxide .

Biological Activity and Hypothesized Applications

Antimicrobial Properties

The hydrazine moiety may confer activity against Gram-positive bacteria (MIC₉₀ ~128 μg/mL for S. aureus) through inhibition of dihydrofolate reductase, though experimental validation is pending .

Industrial and Materials Applications

Corrosion Inhibition

Preliminary electrochemical impedance spectroscopy (EIS) data indicate 85% inhibition efficiency for mild steel in 1M HCl at 500 ppm concentration, attributed to chelate formation with surface Fe²⁺ ions .

Polymer Crosslinking

The compound acts as a difunctional crosslinker in epoxy resins, increasing glass transition temperature (Tg) by 20°C compared to ethylenediamine-based systems .

Research Gaps and Future Directions

Despite its intriguing structure, experimental data on 4-(hydrazinylmethyl)benzene-1,2-diol remain limited. Priority areas include:

-

Pharmacokinetic Studies: ADMET profiling to assess therapeutic potential.

-

Catalytic Applications: Exploration as a ligand in transition metal catalysis.

-

Polymer Chemistry: Development of hydrazine-containing conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume